molecular formula C9H9ClFNO B13045990 (R)-7-Chloro-6-fluorochroman-4-amine

(R)-7-Chloro-6-fluorochroman-4-amine

Cat. No.: B13045990
M. Wt: 201.62 g/mol
InChI Key: MJRGSBZCZMUEEO-MRVPVSSYSA-N
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Description

®-7-Chloro-6-fluorochroman-4-amine is a chemical compound that belongs to the class of chroman derivatives Chroman derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications

Preparation Methods

The synthesis of ®-7-Chloro-6-fluorochroman-4-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Halogenation: Introduction of chlorine and fluorine atoms into the chroman ring.

    Amine Introduction: Conversion of the halogenated intermediate to the amine derivative.

The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining cost-effectiveness and environmental safety.

Chemical Reactions Analysis

®-7-Chloro-6-fluorochroman-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other nucleophiles such as hydroxyl or alkyl groups.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and pressure conditions to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

®-7-Chloro-6-fluorochroman-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-7-Chloro-6-fluorochroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on elucidating the detailed mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

®-7-Chloro-6-fluorochroman-4-amine can be compared with other similar compounds, such as:

    7-Chloro-6-fluorochroman-4-ol: This compound differs by having a hydroxyl group instead of an amine group.

    7-Chloro-6-fluorochroman-4-carboxylic acid: This compound has a carboxylic acid group instead of an amine group.

The uniqueness of ®-7-Chloro-6-fluorochroman-4-amine lies in its specific structural features, which confer distinct chemical and biological properties. These differences make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H9ClFNO

Molecular Weight

201.62 g/mol

IUPAC Name

(4R)-7-chloro-6-fluoro-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C9H9ClFNO/c10-6-4-9-5(3-7(6)11)8(12)1-2-13-9/h3-4,8H,1-2,12H2/t8-/m1/s1

InChI Key

MJRGSBZCZMUEEO-MRVPVSSYSA-N

Isomeric SMILES

C1COC2=CC(=C(C=C2[C@@H]1N)F)Cl

Canonical SMILES

C1COC2=CC(=C(C=C2C1N)F)Cl

Origin of Product

United States

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